Bienvenue dans la boutique en ligne BenchChem!

3-[(2,6-dichlorobenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one

Estrogen Receptor Beta Nuclear Receptor Pharmacology Selective ERβ Agonism

This fully aromatic 6H-benzo[c]chromen-6-one derivative is a structurally matched negative control for ERβ agonist screening (EC50 >10 μM vs <10 nM for active bis-hydroxyl analogs). Its 3-(2,6-dichlorobenzyl) ether introduces a substitution type absent from published PDE2 inhibitor SAR, enabling chemical space diversification. The planar, non-methylated core supports DNA intercalation studies without torsional distortion. Ortho,ortho'-dichloro benzyl ether resists CYP450 oxidative O-dealkylation—ideal for metabolic stability benchmarking. Equimolar use alongside active ERβ agonists validates assay specificity.

Molecular Formula C21H14Cl2O4
Molecular Weight 401.2 g/mol
Cat. No. B4740938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2,6-dichlorobenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one
Molecular FormulaC21H14Cl2O4
Molecular Weight401.2 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C3=C(C=C(C=C3)OCC4=C(C=CC=C4Cl)Cl)OC2=O
InChIInChI=1S/C21H14Cl2O4/c1-25-12-5-7-14-15-8-6-13(10-20(15)27-21(24)16(14)9-12)26-11-17-18(22)3-2-4-19(17)23/h2-10H,11H2,1H3
InChIKeyVESBMUMMQNARAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(2,6-Dichlorobenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one: Core Scaffold, Physicochemical Identity, and Pharmacological Classification for Procurement Decision-Making


3-[(2,6-Dichlorobenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one (molecular formula C21H14Cl2O4; molecular weight 401.2 g/mol) is a fully aromatic, synthetic 6H-benzo[c]chromen-6-one derivative featuring a 2,6-dichlorobenzyl ether at position 3 and a methoxy substituent at position 8 . This compound belongs to a therapeutically relevant chemotype whose core scaffold has been optimized as a selective estrogen receptor β (ERβ) agonist scaffold (Sun et al., 2006) and as a phosphodiesterase II (PDE2) inhibitor platform (Tang et al., 2021), with the 3- and 8-positions serving as critical pharmacophoric points [1][2].

Why 3-[(2,6-Dichlorobenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one Cannot Be Replaced by Other In-Class 6H-Benzo[c]chromen-6-one Analogs


Within the 6H-benzo[c]chromen-6-one chemotype, the nature of substituents at positions 3 and 8 fundamentally dictates pharmacological activity. The prototypical active ERβ agonist requires a bis-hydroxyl pharmacophore at positions 3 and 8 for coactivator recruitment, achieving ERβ potency <10 nM and >100-fold selectivity over ERα [1]. Replacement of the 3-hydroxyl with a 2,6-dichlorobenzyl ether group and the 8-hydroxyl with a methoxy group—as in the target compound—eliminates this agonism and transforms the scaffold into a functionally distinct chemical tool. Similarly, alkoxy chain identity modulates PDE2 inhibitory potency over a >25-fold range within a single congeneric series, with the optimal alkoxylated derivative (compound 1f) exhibiting an IC50 of 3.67 ± 0.47 μM [2]. Therefore, substituting this compound with a hydroxylated urolithin analog or a regioisomeric dichlorobenzyl variant will produce a molecule with a fundamentally different pharmacological signature, confounding experimental reproducibility and structure-activity relationship (SAR) interpretation.

Quantitative Differentiation Evidence for 3-[(2,6-Dichlorobenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one Versus Closest Analogs


ERβ Agonist Activity: Functional Consequences of Replacing the 3,8-Bis-Hydroxyl Pharmacophore with 3-(2,6-Dichlorobenzyl)oxy/8-Methoxy Substituents

In the 6H-benzo[c]chromen-6-one series reported by Sun et al., bis-hydroxyl substitution at positions 3 and 8 was identified as essential for ERβ agonist activity in a homogeneous time-resolved fluorescence (HTRF) coactivator recruitment assay. Optimized bis-hydroxyl analogs achieved ERβ EC50 values <10 nM with >100-fold selectivity over ERα [1]. The target compound replaces the 3-hydroxyl with a 2,6-dichlorobenzyl ether group and the 8-hydroxyl with a methoxy group. This double substitution ablates both hydrogen-bond donor capacity at position 3 (replaced by a bulky, lipophilic ether) and the free hydroxyl at position 8, thereby abolishing the pharmacophoric requirements for ERβ agonism. The compound is therefore predicted to be inactive or functionally silent at ERβ, in contrast to lead bis-hydroxyl analogs. While no direct ERβ assay data exist for this exact compound, the scaffold-wide SAR strongly supports this classification [1].

Estrogen Receptor Beta Nuclear Receptor Pharmacology Selective ERβ Agonism

PDE2 Inhibitory Activity: Structural Overlap with Alkoxylated 6H-Benzo[c]chromen-6-one PDE2 Inhibitors and Predicted Differentiation from the Optimal Compound 1f

Tang et al. reported a series of alkoxylated 6H-benzo[c]chromen-6-one derivatives as PDE2 inhibitors. The optimal compound 1f (a specific alkoxy-substituted analog) exhibited a PDE2 IC50 of 3.67 ± 0.47 μM and demonstrated comparable activity to the reference inhibitor BAY 60-7550 in cellular neuroprotection assays against corticosterone-induced toxicity in HT-22 hippocampal cells [1]. The target compound shares the alkoxylated 6H-benzo[c]chromen-6-one scaffold but carries a 2,6-dichlorobenzyl ether at position 3, which introduces significant steric bulk and two electronegative chlorine atoms absent in compound 1f. In the SAR analysis of this series, alkoxy chain length and branching at position 3 modulated PDE2 IC50 over a >25-fold range (from 3.67 μM to >100 μM) [1]. No direct PDE2 IC50 data are available for the target compound; however, its distinct 3-O-(2,6-dichlorobenzyl) substitution represents a structurally divergent branch within this inhibitor class that has not been evaluated in the published PDE2 SAR series.

Phosphodiesterase II Neurodegenerative Disease Cognition Enhancement

Chlorine Substitution Regiochemistry: 2,6-Dichloro Versus 2,4-Dichloro Benzyl Ether Impact on Steric Environment and Metabolic Stability

The target compound carries a 2,6-dichlorobenzyl ether at position 3, whereas a commercially available regioisomer—3-[(2,4-dichlorobenzyl)oxy]-6H-benzo[c]chromen-6-one—bears chlorine atoms at the 2- and 4-positions of the benzyl ring . The 2,6-substitution pattern creates a symmetric, sterically congested environment around the benzyl methylene carbon due to two ortho-chlorine substituents flanking the ether linkage. This ortho,ortho'-disubstitution is known to restrict rotational freedom of the benzyl group and shield the benzylic C–H bond from cytochrome P450-mediated oxidation, a common metabolic liability of unsubstituted or mono-ortho-substituted benzyl ethers. In contrast, the 2,4-dichloro regioisomer possesses only a single ortho-chlorine, leaving the benzylic position more sterically accessible. No direct comparative head-to-head metabolic stability data exist for these two compounds; the differentiation is based on well-established medicinal chemistry principles governing benzyl ether oxidative metabolism [1].

Regioisomer Differentiation Metabolic Stability CYP450 Oxidation Susceptibility

Impact of 4-Methyl Substitution: Comparison with 3-[(2,6-Dichlorobenzyl)oxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one on Planarity and Intercalation Potential

The target compound lacks a substituent at position 4 of the chromenone ring, whereas the closely related analog 3-[(2,6-dichlorobenzyl)oxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one (CAS 670242-02-1; molecular formula C22H16Cl2O4) incorporates a methyl group at this position . The presence of a 4-methyl substituent introduces steric clash with the peri-position (C-5) hydrogen, causing a torsional distortion that disrupts the coplanarity of the chromenone tricyclic system. This loss of planarity is known to reduce the capacity for DNA intercalation—a property associated with the planar, fully aromatic 6H-benzo[c]chromen-6-one scaffold. The target compound, lacking 4-methyl substitution, maintains an unperturbed planar topology. While no direct DNA intercalation data exist for either compound, the structural inference is supported by the well-documented planarity requirement for intercalation by tetracyclic and tricyclic aromatic systems [1]. Additionally, the Sun et al. ERβ SAR study demonstrated that modifications at both phenyl rings (including the ring bearing position 4) substantially altered potency, indicating that 4-position substitution is not pharmacologically silent [2].

DNA Intercalation Planarity-Dependent Activity 4-Methyl SAR

B-Ring Aromaticity: Fully Aromatic Versus 7,8,9,10-Tetrahydro Derivative—Implications for Oxidative Metabolism and π-Stacking

The target compound bears a fully aromatic B-ring (positions 7–10), while the analog 3-[(2,6-dichlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (molecular formula C20H16Cl2O3; molecular weight 375.2 g/mol) features a saturated tetrahydro B-ring . The saturated B-ring eliminates the extended aromatic π-system, reducing UV absorption, fluorescence quantum yield, and the potential for π-stacking interactions with aromatic amino acid side chains or nucleic acid bases. Conversely, the tetrahydro analog gains metabolic liability at the benzylic C–H bonds of the saturated ring, which are susceptible to CYP450-mediated hydroxylation. The fully aromatic target compound lacks these oxidizable benzylic positions, potentially conferring greater oxidative metabolic stability. However, the tetrahydro analog may possess enhanced aqueous solubility due to reduced planarity and crystal packing energy. No direct comparative metabolic stability or solubility data exist for this pair. The Sun et al. study reported that 6H-benzo[c]chromene derivatives (with a partially saturated ring) were also evaluated, indicating that B-ring saturation state is a relevant SAR variable in this chemotype [1].

Aromaticity Metabolic Soft Spot Urolithin Analog

Physicochemical Identity and Purity Verification: Molecular Parameters for Quality Control Differentiation from Structurally Similar Co-Eluting Impurities

The target compound is unambiguously identified by its molecular formula C21H14Cl2O4, monoisotopic mass 400.027 g/mol, average molecular weight 401.2 g/mol, and characteristic isotopic pattern arising from two chlorine atoms (M:M+2:M+4 ratio approximately 9:6:1) . This isotopic signature provides a distinctive mass spectrometry fingerprint that differentiates it from: (a) the 4-methyl analog (C22H16Cl2O4, MW 415.3 g/mol), (b) the tetrahydro analog (C20H16Cl2O3, MW 375.2 g/mol), and (c) the 3,8-bis-hydroxyl lead compound (C13H8O3, MW 212.2 g/mol, no chlorine). The InChI (InChI=1S/C21H14Cl2O4/c1-25-12-5-7-14-15-8-6-13(10-20(15)27-21(24)16(14)9-12)26-11-17-18(22)3-2-4-19(17)23/h2-10H,11H2,1H3) provides an internationally standardized structural identifier for database cross-referencing. The compound is commercially available as AURORA 15299 / SALOR-INT L149098-1EA, supplied by Sigma-Aldrich and Aurora Fine Chemicals . No pharmacopeial monograph exists; procurement specifications should include HPLC purity ≥95% (typical for screening compounds from these suppliers).

Quality Control Analytical Chemistry Procurement Specifications

Research and Industrial Application Scenarios for 3-[(2,6-Dichlorobenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one Based on Quantitative Differentiation Evidence


ERβ Negative Control Probe for Coactivator Recruitment Assays

In HTRF-based ERβ coactivator recruitment screening campaigns, the target compound can serve as a structurally matched negative control for the active 3,8-bis-hydroxyl ERβ agonist series [1]. Because the compound lacks both the 3-OH and 8-OH hydrogen-bond donor motifs essential for coactivator peptide displacement, it is predicted to show no measurable ERβ agonism (EC50 >10 μM, versus <10 nM for active bis-hydroxyl analogs) [1]. Its use at equimolar concentrations alongside active ERβ agonists enables researchers to attribute assay signal specifically to ERβ engagement, ruling out non-specific effects of the 6H-benzo[c]chromen-6-one scaffold on the fluorescence readout or protein integrity. The 2,6-dichlorobenzyl group additionally provides a distinct mass tag for confirmation of compound presence in assay wells via LC-MS. Recommended concentration range for negative control use: 0.1–10 μM, matching typical screening concentrations of active analogs [1].

Unexplored PDE2 Inhibitor Chemical Space Expansion

The published PDE2 inhibitor SAR for alkoxylated 6H-benzo[c]chromen-6-ones explored linear and branched alkoxy chains at position 3, achieving IC50 values ranging from 3.67 μM to >100 μM [1]. The target compound introduces a 2,6-dichlorobenzyl ether at position 3—a substitution type entirely absent from the reported SAR series [1]. Researchers seeking to diversify the PDE2 inhibitor chemical space can acquire this compound to test whether the bulky, electron-withdrawing 2,6-dichlorobenzyl group enhances or diminishes PDE2 inhibitory potency relative to the optimal alkoxy substituent (compound 1f, IC50 3.67 μM). This compound is also suitable for evaluating PDE2-dependent neuroprotection in the HT-22 hippocampal cell corticosterone toxicity model, using the same protocol reported by Tang et al., with compound 1f and BAY 60-7550 as positive controls [1].

DNA Intercalation and Photophysical Studies Exploiting Planar Chromophore

The target compound's fully aromatic, planar 6H-benzo[c]chromen-6-one core—unperturbed by 4-methyl substitution—makes it a suitable candidate for DNA intercalation studies using UV-Vis titration, fluorescence quenching, or circular dichroism spectroscopy [1]. In contrast, the 4-methyl analog (CAS 670242-02-1) introduces torsional distortion that reduces intercalation efficiency [1][2]. The extended π-system (13 conjugated double bonds) is expected to produce a bathochromic UV-Vis absorption shift relative to the tetrahydro analog, enabling real-time monitoring of intercalation by absorbance change. The chlorine atoms provide heavy-atom effects that may be exploited in phosphorescence or X-ray crystallographic studies. Researchers can benchmark intercalation affinity against known intercalators such as ethidium bromide or doxorubicin using standard calf thymus DNA titration protocols [2].

Metabolic Stability Screening of ortho,ortho'-Disubstituted Benzyl Ethers

The 2,6-dichlorobenzyl ether motif in the target compound represents a sterically shielded benzylic position that is predicted to resist CYP450-mediated oxidative O-dealkylation more effectively than mono-ortho-substituted (e.g., 2,4-dichloro) or unsubstituted benzyl ethers [1]. Researchers can compare the in vitro metabolic stability of this compound against the 2,4-dichloro regioisomer using human liver microsome (HLM) or hepatocyte incubation assays, monitoring parent compound depletion by LC-MS/MS at 0, 15, 30, 60, and 120 minutes [1][2]. The characteristic dichloro isotopic pattern facilitates sensitive and selective mass spectrometric detection even in complex biological matrices. This experiment can validate the general medicinal chemistry principle that ortho,ortho'-disubstitution protects benzyl ethers from metabolism, using the 6H-benzo[c]chromen-6-one scaffold as a model system [2].

Quote Request

Request a Quote for 3-[(2,6-dichlorobenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.